![molecular formula C12H22O2 B14432640 13-Oxabicyclo[10.1.0]tridecan-2-ol CAS No. 77059-21-3](/img/structure/B14432640.png)
13-Oxabicyclo[10.1.0]tridecan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Oxabicyclo[10.1.0]tridecan-2-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the oxabicyclo family, which is known for its distinctive ring systems that include an oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13-Oxabicyclo[10.1.0]tridecan-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a suitable diol or epoxide precursor. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the use of sulfuric acid or sodium hydroxide can promote the formation of the bicyclic structure .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: 13-Oxabicyclo[10.1.0]tridecan-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols or alkanes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
13-Oxabicyclo[10.1.0]tridecan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of bicyclic systems.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with unique mechanisms of action.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 13-Oxabicyclo[10.1.0]tridecan-2-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
cis-Bicyclo[10.1.0]tridecane: Similar in structure but lacks the oxygen atom in the ring system.
13-Oxabicyclo[10.1.0]tridecan-2-one: Contains a ketone group instead of a hydroxyl group.
13-Oxabicyclo[10.1.0]trideca-1,3-diene: Contains additional double bonds in the ring system.
Uniqueness: 13-Oxabicyclo[10.1.0]tridecan-2-ol is unique due to its specific hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
77059-21-3 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
13-oxabicyclo[10.1.0]tridecan-2-ol |
InChI |
InChI=1S/C12H22O2/c13-10-8-6-4-2-1-3-5-7-9-11-12(10)14-11/h10-13H,1-9H2 |
Clé InChI |
QBOBVOACZNCACE-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCC(C2C(O2)CCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



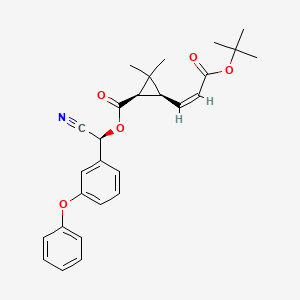
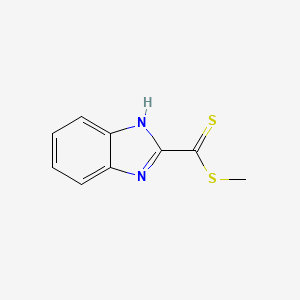
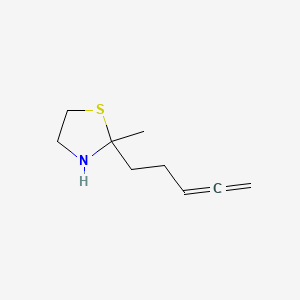

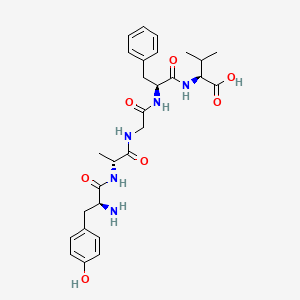
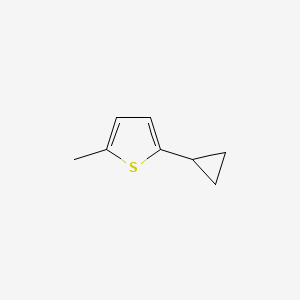
![Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate](/img/structure/B14432603.png)

![2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol](/img/structure/B14432621.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)-](/img/structure/B14432626.png)
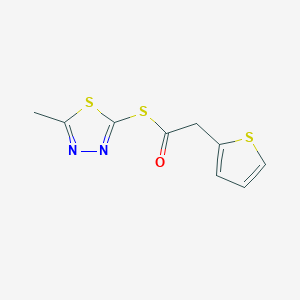
![2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]-](/img/structure/B14432632.png)
![N,N-bis[5-(diethylamino)pentan-2-yl]hexadecanamide](/img/structure/B14432647.png)
